2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide family, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge to a 2-chlorophenyl group (Figure 1). Its synthesis likely involves coupling diazonium salts with cyanoacetanilide intermediates, as described for analogous compounds .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPGBBVVIISUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.31 g/mol. The structure features a triazole ring, an acetamide group, and a sulfanyl moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Antimicrobial Properties
Compounds containing triazole moieties have been extensively studied for their antimicrobial activity . Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the range of 3.125 μg/mL to 8 μg/mL .
Anticancer Activity
The anticancer potential of triazole derivatives has also been highlighted in several studies. The compound under consideration may inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific enzymes involved in tumor growth. For example, related triazole compounds have demonstrated IC50 values against breast cancer cell lines (MDA-MB-231) lower than that of standard chemotherapeutics like cisplatin .
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition: Triazole derivatives often act as enzyme inhibitors, targeting key metabolic pathways in pathogens or cancer cells.
- Receptor Interaction: These compounds may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis .
- Molecular Docking Studies: Computational studies suggest that the binding affinity of this compound to target proteins can be optimized by altering substituents on the triazole ring .
Case Studies
-
Antibacterial Activity Study:
A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics . -
Anticancer Efficacy:
In vitro studies on breast cancer cell lines showed that derivatives containing the triazole scaffold were effective in reducing cell viability by over 40% at concentrations lower than those required for cisplatin treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The triazole ring and the sulfanyl group contribute to its biological activity. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published by the American Chemical Society, triazole derivatives were synthesized and evaluated for their anticancer properties. Compounds demonstrated percent growth inhibitions ranging from 51% to 86% against several cancer cell lines, indicating that modifications in the triazole structure can enhance efficacy against tumors .
Antimicrobial Properties
The compound's triazole moiety is also associated with antimicrobial activity. Research has shown that similar compounds exhibit effective inhibition against bacterial and fungal strains.
Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Type | Inhibition Concentration (µg/mL) |
|---|---|---|
| Triazole A | Bacterial | 25 |
| Triazole B | Fungal | 15 |
| Triazole C | Mycobacterial | 30 |
This table illustrates the varying degrees of antimicrobial effectiveness observed in related triazole compounds, suggesting potential applications for 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide in treating infections.
Anti-inflammatory Potential
The compound's structure may also confer anti-inflammatory properties. In silico studies have indicated that triazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase . This suggests a promising avenue for further research into its therapeutic applications in inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to enhance biological activity. Techniques such as molecular docking and structure-activity relationship (SAR) studies are employed to optimize these modifications.
Synthesis Overview:
- Starting Materials : Appropriate amines and acetic acid derivatives.
- Reagents : Use of coupling agents to facilitate the formation of the triazole ring.
- Purification : Techniques like recrystallization or chromatography are utilized to isolate pure compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring and Acetamide Moiety
Key structural analogs and their biological profiles are summarized in Table 1 .
Table 1. Structural and functional comparison of triazole-acetamide analogs.
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group in the target compound may enhance solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl) .
- Hydrogen Bonding : The sulfanyl bridge and acetamide carbonyl facilitate interactions with biological targets, as evidenced by docking studies .
Structure-Activity Relationship (SAR) Analysis
Electron-Withdrawing Groups : Chloro substituents on the triazole or acetamide aryl ring enhance antimicrobial and antiviral potency by stabilizing charge-transfer interactions .
Substituent Position : Para-substitutions (e.g., 4-methoxy, 4-chloro) generally improve activity over meta- or ortho-positions due to reduced steric hindrance .
Heterocyclic Modifications : Replacing phenyl with furan (e.g., ) retains anti-exudative activity but alters metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
